3-[3-(4-amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl]-8-methoxy-2H-chromen-2-one 3-[3-(4-amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl]-8-methoxy-2H-chromen-2-one
Brand Name: Vulcanchem
CAS No.: 892759-30-7
VCID: VC6899460
InChI: InChI=1S/C14H9N5O5/c1-21-8-4-2-3-6-5-7(14(20)22-10(6)8)13-16-12(19-23-13)9-11(15)18-24-17-9/h2-5H,1H3,(H2,15,18)
SMILES: COC1=CC=CC2=C1OC(=O)C(=C2)C3=NC(=NO3)C4=NON=C4N
Molecular Formula: C14H9N5O5
Molecular Weight: 327.256

3-[3-(4-amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl]-8-methoxy-2H-chromen-2-one

CAS No.: 892759-30-7

Cat. No.: VC6899460

Molecular Formula: C14H9N5O5

Molecular Weight: 327.256

* For research use only. Not for human or veterinary use.

3-[3-(4-amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl]-8-methoxy-2H-chromen-2-one - 892759-30-7

Specification

CAS No. 892759-30-7
Molecular Formula C14H9N5O5
Molecular Weight 327.256
IUPAC Name 3-[3-(4-amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl]-8-methoxychromen-2-one
Standard InChI InChI=1S/C14H9N5O5/c1-21-8-4-2-3-6-5-7(14(20)22-10(6)8)13-16-12(19-23-13)9-11(15)18-24-17-9/h2-5H,1H3,(H2,15,18)
Standard InChI Key JWWOFBXRRBYIPA-UHFFFAOYSA-N
SMILES COC1=CC=CC2=C1OC(=O)C(=C2)C3=NC(=NO3)C4=NON=C4N

Introduction

Structural Characteristics and Chemical Properties

Core Architecture

The molecule features a coumarin backbone (2H-chromen-2-one) substituted at position 3 with a bis-oxadiazole system. The 8-methoxy group on the coumarin ring enhances electron density, potentially influencing binding interactions. The 1,2,4-oxadiazole ring at position 3 is further substituted with a 4-amino-1,2,5-oxadiazole moiety, introducing hydrogen-bonding capabilities via the amino group.

Electronic Effects

The methoxy group’s electron-donating nature (-OCH3\text{-OCH}_3) at position 8 may stabilize the coumarin core through resonance, while the electron-deficient oxadiazole rings could facilitate π-π stacking with biological targets .

Physicochemical Data

PropertyValue
Molecular FormulaC14H9N5O5\text{C}_{14}\text{H}_{9}\text{N}_{5}\text{O}_{5}
Molecular Weight327.256 g/mol
IUPAC Name3-[3-(4-amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl]-8-methoxychromen-2-one
SMILESCOC1=CC=CC2=C1OC(=O)C(=C2)C3=NC(=NO3)C4=NON=C4N
InChIKeyJWWOFBXRRBYIPA-UHFFFAOYSA-N

The compound’s solubility remains uncharacterized, but its logP value (estimated via PubChem algorithms) suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility.

Synthetic Pathways and Analogous Systems

Proposed Synthesis Strategy

While no explicit protocol for this compound is documented, its structure implies a multi-step approach:

  • Coumarin Core Formation:

    • Pechmann condensation of resorcinol derivatives with β-keto esters under acidic conditions to yield 8-methoxycoumarin .

  • Oxadiazole Ring Construction:

    • Step 1: Condensation of coumarin-3-carboxylic acid hydrazide with cyanogen bromide to form the 1,2,4-oxadiazole ring .

    • Step 2: Reaction of the intermediate with 4-amino-1,2,5-oxadiazole-3-carbonyl chloride under Ullmann coupling conditions to install the second oxadiazole .

Comparative Synthetic Challenges

The presence of two oxadiazole rings demands precise regiocontrol. For example, 5-aryl-1,3,4-oxadiazoles require cyclization of acylhydrazides with iso(thio)cyanates, as demonstrated in analogs yielding 67–98% efficiency . Side reactions, such as ring-opening under basic conditions, necessitate careful pH monitoring .

Pharmacological Implications

Anti-Inflammatory Activity

1,3,4-Oxadiazoles inhibit 5-lipoxygenase (5-LOX), a key enzyme in leukotriene biosynthesis. Structural analogs like 5-dodecyl-1,3,4-oxadiazole-2-amine show IC50_{50} values <1 μM in murine macrophage models . The 4-amino group on the 1,2,5-oxadiazole ring in the target compound could mimic carboxylate interactions observed in traditional 5-LOX inhibitors.

Comparative Pharmacological Data

Compound ClassTarget EnzymeIC50_{50} (μM)Selectivity (ALR2/ALR1)
Coumarin-thiazole ALR20.11–0.1610–25-fold
Coumarin-oxadiazole ALR20.12–0.465–15-fold
5-Dodecyl-oxadiazole AChE0.89N/A

Note: AChE = Acetylcholinesterase; ALR1 = Aldehyde reductase; ALR2 = Aldose reductase.

Molecular Docking Insights

Docking studies of coumarin-oxadiazole hybrids into ALR2 (PDB: 1PWM) reveal:

  • The coumarin carbonyl forms hydrogen bonds with Tyr48.

  • Oxadiazole rings engage in van der Waals interactions with Trp219 and Cys298 .

  • The 8-methoxy group may occupy a subpocket lined by Leu300 and Val47, enhancing binding affinity.

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